3-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
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Overview
Description
The compound “3-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone” is a complex organic molecule that contains several functional groups, including a benzimidazole ring and a pyridinone ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the benzimidazole ring might undergo electrophilic substitution reactions, while the pyridinone ring might participate in nucleophilic substitution reactions .Scientific Research Applications
Chemistry and Properties
Research into compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) has shown their significant variability in chemistry and properties. These studies encompass the synthesis, properties of organic compounds in their protonated and/or deprotonated forms, complex compounds, and their spectroscopic, structural, magnetic, biological, and electrochemical activities. This has highlighted potential areas of interest and promising investigations into, as of yet, unknown analogues (Boča, Jameson, & Linert, 2011).
Optoelectronic Materials
Significant research has been conducted on the application of quinazoline derivatives, including those with benzimidazole fragments, for optoelectronic materials. These materials are crucial for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. This includes materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, as well as potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Cancer Treatment
The design and synthesis of pyrrolobenzimidazole derivatives, including azomitosene ring systems, have been explored for their cytotoxicity and antitumor activity. These compounds, particularly the 6-aziridinylquinone derivatives (PBIs) and 6-acetamidoquinone derivatives (APBIs), demonstrate significant antitumor activity through DNA alkylation, cleavage upon reductive activation, and inhibition of topoisomerase II-mediated DNA relaxation, presenting a new class of antitumor agents with advantages over other agents (Skibo, 1998).
Ionic Liquids for Separation
Research into the use of ionic liquids, specifically 1-butyl-3-methylimidazolium dicyanamide ([BMIM][DCA]), has shown potential in separation processes, such as separating alkenes from alkanes. This work discusses the solvent's separating ability and compares it with other ionic liquids for various separation problems, highlighting its potential as an alternative solvent for challenging separations (Domańska, Wlazło, & Karpińska, 2016).
Optical Sensors
Pyrimidine derivatives have been extensively used in the synthesis of optical sensors due to their biological and medicinal applications. Their ability to form both coordination and hydrogen bonds makes them suitable for use as sensing probes. This review covers various pyrimidine-based optical sensors, highlighting their applications in sensing materials and their range of biological and medicinal applications (Jindal & Kaur, 2021).
Future Directions
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, are structural isosters of naturally occurring nucleotides, allowing them to interact easily with the biopolymers of the living system .
Mode of Action
Benzimidazole derivatives are known to have diverse biological and clinical applications due to their ability to interact with biopolymers .
Biochemical Pathways
Benzimidazole derivatives have been associated with a wide range of biological activities, including anticancer, hormone antagonist, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .
Result of Action
Given the wide range of biological activities associated with benzimidazole derivatives, it can be inferred that the compound could have diverse molecular and cellular effects .
Properties
IUPAC Name |
3-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c20-14-9-7-13(8-10-14)12-23-17-6-2-1-5-16(17)22-18(23)15-4-3-11-21-19(15)24/h1-11H,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRPLAHEGSKBHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665974 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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